molecular formula C23H22BrNO3 B3483136 3-[(2-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide

3-[(2-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No. B3483136
M. Wt: 440.3 g/mol
InChI Key: UTFATRWFEGXTKN-UHFFFAOYSA-N
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Description

The compound “3-[(2-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide” is likely a complex organic molecule. It contains a benzamide moiety, which is a common functional group in many pharmaceuticals . The presence of bromophenoxy and methoxyphenyl groups suggests that this compound may have interesting chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide core, followed by the attachment of the bromophenoxy and methoxyphenyl groups. This could potentially be achieved through nucleophilic aromatic substitution reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine and the electron-donating methoxy groups. These could direct electrophilic aromatic substitution reactions to specific positions on the benzamide ring .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzamides are often used in pharmaceuticals, where they can have a wide range of effects depending on their specific structure .

properties

IUPAC Name

3-[(2-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO3/c1-27-20-11-9-17(10-12-20)13-14-25-23(26)19-6-4-5-18(15-19)16-28-22-8-3-2-7-21(22)24/h2-12,15H,13-14,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFATRWFEGXTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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